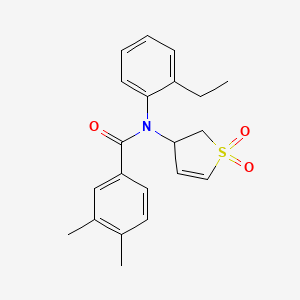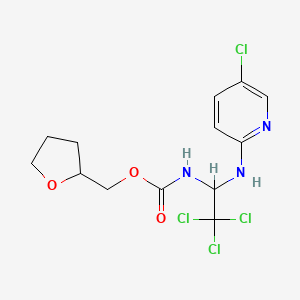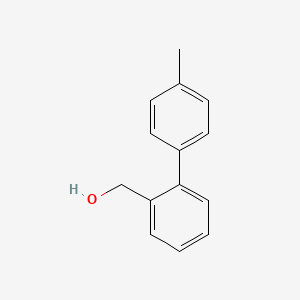
(4'-Methylbiphenyl-2-yl)-methanol
Descripción general
Descripción
4'-Methylbiphenyl-2-yl)-methanol, commonly known as 4-MBM, is a synthetic organic compound with a variety of applications in scientific research. It is a phenolic compound with a relatively simple structure and can be synthesized in a laboratory setting. 4-MBM has been studied extensively due to its unique properties and potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Catalytic Applications and Material Synthesis
(4'-Methylbiphenyl-2-yl)-methanol is explored for its potential in catalytic processes and material synthesis. For instance, its methylation reactions, particularly in the presence of supercritical methanol, are of significant interest. Research by Horikawa et al. (2004) delves into the shape-selective methylation of 4-methylbiphenyl to produce 4,4'-dimethylbiphenyl using supercritical methanol over zeolite catalysts. This process is crucial for producing valuable monomers for thermotropic liquid crystals and engineering plastics. They found that combining supercritical methanol with SAPO-11 catalyst yields a high selectivity for 4,4'-dimethylbiphenyl, demonstrating the potential of (4'-Methylbiphenyl-2-yl)-methanol in advanced material synthesis (Horikawa et al., 2004).
Methylation Mechanisms
Another aspect of research focuses on understanding the methylation mechanisms involving (4'-Methylbiphenyl-2-yl)-methanol. Shen et al. (2000) investigated the methylation of 4-methylbiphenyl with methanol using modified zeolite catalysts. They discovered that specific modifications to the catalysts could enhance the selectivity towards the desired product, providing insights into the reaction mechanisms and how they can be optimized for industrial applications (Shen et al., 2000).
Advanced Polymer Synthesis
The role of (4'-Methylbiphenyl-2-yl)-methanol extends to the synthesis of advanced polymers. Research by Guo et al. (2003) and Guo et al. (2004) on the effects of hydrothermal treatment conditions and the modification of ZSM-5 catalysts highlights its importance in producing 4,4'-dimethylbiphenyl, a precursor for advanced polymers. These studies underline the chemical's versatility and potential in creating materials with enhanced properties (Guo et al., 2003); (Guo et al., 2004).
Propiedades
IUPAC Name |
[2-(4-methylphenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKTVZWAAJNVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Methylbiphenyl-2-yl)-methanol | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2613583.png)
![4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2613584.png)
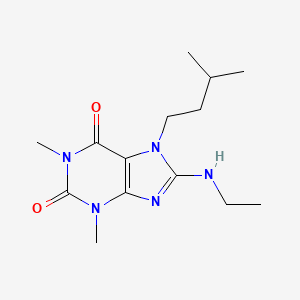
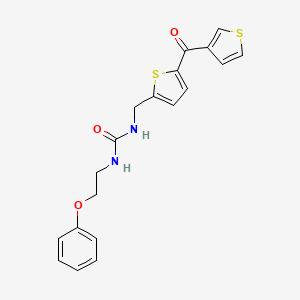
![2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2613589.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)
![N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2613591.png)
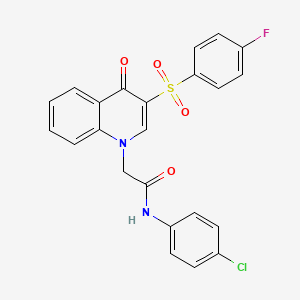
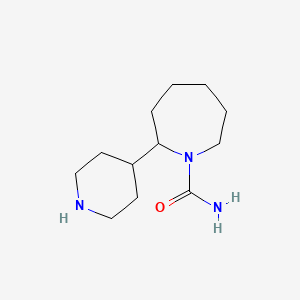
![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)
![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)
